what are the fundamental properties of sulfonium salts
what are the fundamental properties of sulfonium salts
An In-depth Technical Guide to the Fundamental Properties of Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom covalently bonded to three organic substituents, with the general formula [R₃S]⁺X⁻, where X⁻ is a non-coordinating counter-anion.[1] The central sulfur atom possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry.[1] This structure makes sulfonium salts isoelectronic and isostructural with phosphines.[1] Their unique electronic and structural features impart a rich and versatile reactivity, establishing them as crucial intermediates and reagents in modern organic synthesis.
Historically recognized as precursors to sulfur ylides for classic transformations like epoxidations and cyclopropanations, the role of sulfonium salts has expanded dramatically in recent decades.[2] This resurgence is driven by the development of efficient synthetic methods, their inherent thermal and configurational stability, and the discovery of novel reactivity patterns, particularly in the realms of transition-metal-catalyzed cross-coupling and photoredox catalysis.[3][4] In these roles, they serve as effective alkyl, alkenyl, alkynyl, and aryl group transfer agents.[1] Their applications extend into materials science as photoacid generators for polymerization and are of significant interest in pharmaceutical sciences, especially in the synthesis of PET tracers for medical imaging.[5][6] This guide provides a comprehensive overview of the core properties of sulfonium salts, detailing their structure, stability, reactivity, synthesis, and characterization.
Core Physicochemical and Structural Properties
The utility of sulfonium salts is rooted in their distinct structural and electronic characteristics. The positively charged sulfur center dictates their stability and diverse modes of reactivity.
Structure, Bonding, and Stereochemistry
The sulfonium ion features a sulfur atom with three single bonds to organic groups and a lone pair of electrons, leading to a tetrahedral electron geometry and a pyramidal molecular shape.[1][7] This geometry is a key determinant of their properties.
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Chirality: When the three organic substituents on the sulfur atom are different, the sulfur atom becomes a stereogenic center, rendering the sulfonium salt chiral.[7] Unlike isoelectronic oxonium ions (R₃O⁺), chiral sulfonium ions are configurationally stable due to a high barrier to pyramidal inversion, which allows for their resolution into optically stable enantiomers.[8] The absolute configuration at the sulfur center is assigned using the R/S nomenclature system.[7]
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Configurational Stability: The stereochemistry at the sulfur center is generally retained during chemical transformations, a property that is highly valuable for stereoselective synthesis.[7] This allows chiral sulfonium salts to be used as building blocks in the synthesis of complex molecules.[7] The barrier to this inversion is substantial, typically ranging from 100 to 130 kJ/mol.[8]
Stability
Sulfonium salts exhibit significant thermal and chemical stability, which facilitates their handling, purification, and storage.[3][4]
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Thermal Stability: The thermal stability of sulfonium salts is influenced by the nature of the organic substituents and the counter-anion.[9] Triarylsulfonium salts, in particular, can exhibit outstanding thermal stability, with some ionic liquids remaining stable in air for over 90 days at 300 °C.[10] Generally, sulfonium-based ionic liquids are recognized for having greater thermal stability than their ammonium (B1175870) analogues.[9]
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Chemical Stability: The stability of sulfonium salts in alkaline conditions is highly dependent on the steric bulk of the substituents attached to the sulfur atom.[11] Introducing sterically demanding groups dramatically increases resistance to degradation in alkaline solutions.[11] For example, while triphenylsulfonium (B1202918) salts degrade completely in 1 M KOH/CD₃OD at 80 °C within two days, more sterically hindered analogues show significantly enhanced stability under the same conditions.[11] Pyrrolylsulfonium salts have also been noted for their high stability, which is an advantage over often-unstable pyrrolyl halides in cross-coupling reactions.[12]
Quantitative Structural and Stability Data
The following table summarizes key quantitative data related to the structure and stability of representative sulfonium salts.
| Property | Value | Compound Example | Reference(s) |
| Structural Parameters | |||
| C-S Bond Length | ~177 pm | Trimethylsulfonium (B1222738) ion ((CH₃)₃S⁺) | [8] |
| C-S-C Bond Angle | ~102° | Trimethylsulfonium ion ((CH₃)₃S⁺) | [8] |
| Stability Parameters | |||
| Barrier to Pyramidal Inversion | 100 - 130 kJ/mol | General chiral sulfonium ions | [8] |
| Thermal Decomposition | Stable up to 300 °C (90 days) | Select triarylsulfonium salts | [10] |
| Alkaline Stability | Complete degradation in ~2 days | Triphenylsulfonium in 1M KOH/CD₃OD at 80°C | [11] |
Reactivity and Synthetic Utility
The positively charged sulfur atom makes sulfonium salts electrophilic and activates adjacent C-H bonds, leading to several distinct and synthetically valuable modes of reactivity.
Formation of Sulfur Ylides
Perhaps the most classic application of sulfonium salts is their role as precursors to sulfur ylides.[2] Deprotonation of a carbon atom adjacent to the sulfonium center using a strong base generates a sulfur ylide, a species with adjacent positive (S⁺) and negative (C⁻) charges.[8] These ylides are powerful nucleophiles.
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Johnson–Corey–Chaykovsky Reaction: Sulfur ylides react with aldehydes and ketones to produce epoxides.[8] This reaction is a cornerstone of organic synthesis for forming three-membered rings.
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Cyclopropanation and Aziridination: Ylides can also be used in reactions with Michael acceptors to form cyclopropanes or with imines to form aziridines.[1][13]
Alkylating and Arylating Agents
The substituents on the sulfur atom can be transferred to nucleophiles, with the corresponding thioether acting as a good leaving group. This makes sulfonium salts effective alkylating and arylating agents.
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Cross-Coupling Reactions: Aryl, heteroaryl, alkenyl, and benzyl (B1604629) sulfonium salts are competent electrophiles in various transition-metal-catalyzed cross-coupling reactions, including Stille, Suzuki–Miyaura, and Negishi couplings.[1][12] This reactivity provides an alternative to the more common use of organohalides.
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SₙAr Reactions: The strong electron-withdrawing nature of the sulfonium group can activate aromatic rings toward nucleophilic aromatic substitution (SₙAr). This has been particularly exploited for the introduction of fluorine-18 (B77423) (¹⁸F) in the synthesis of PET radiotracers.[14]
Radical Precursors in Photoredox Catalysis
The emergence of photoredox catalysis has unlocked new reactivity patterns for sulfonium salts.[15] Under visible light irradiation in the presence of a suitable photocatalyst, sulfonium salts can undergo single-electron reduction.[16] This process leads to the homolytic cleavage of a carbon-sulfur bond, generating a carbon-centered radical and a thioether.[15][16]
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C-C and C-X Bond Formation: The generated aryl or alkyl radicals can participate in a wide array of bond-forming reactions, including couplings with (hetero)arenes and other partners.[1][16] This modern approach offers mild, metal-free conditions for transformations that are otherwise challenging.[17]
Visualizing Sulfonium Salt Chemistry
Diagrams created using the DOT language help to visualize the central workflows and conceptual relationships in sulfonium salt chemistry.
Caption: General workflow for the synthesis of sulfonium salts and their conversion to sulfur ylides for epoxidation reactions.
Caption: The three primary modes of reactivity exhibited by sulfonium salts in modern organic synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and characterization of sulfonium salts, intended as a guide for researchers.
Synthesis Protocol: Preparation of Trimethylsulfonium Iodide
This protocol describes the classic Sₙ2 reaction between a thioether and an alkyl halide.[8]
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Materials:
-
Dimethyl sulfide (B99878) (CH₃SCH₃)
-
Iodomethane (B122720) (CH₃I)
-
Diethyl ether (anhydrous)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.0 equivalent).
-
Dissolve the dimethyl sulfide in a minimal amount of a suitable solvent, such as acetone (B3395972) or dichloromethane, or perform the reaction neat.
-
Under an inert atmosphere, add iodomethane (1.0-1.1 equivalents) dropwise to the stirring solution at room temperature. Caution: Iodomethane is toxic and volatile.
-
The reaction is typically exothermic. A white precipitate of trimethylsulfonium iodide will begin to form.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield trimethylsulfonium iodide as a white, crystalline solid.
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Characterization Protocol: NMR Spectroscopy
NMR spectroscopy is the primary tool for confirming the structure of synthesized sulfonium salts.[18][19]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sulfonium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent is critical as sulfonium salts are often insoluble in nonpolar solvents like CDCl₃.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Observations: Look for the signal corresponding to the protons on the carbons directly attached to the positively charged sulfur. These protons are deshielded and will appear at a downfield chemical shift (typically δ 2.5-4.5 ppm for alkyl groups) compared to their corresponding thioether precursors.
-
Integrate the peaks to confirm the ratio of protons from the different organic substituents.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations: The carbon atoms bonded to the sulfur will be deshielded and appear downfield. Their chemical shifts provide key information about the electronic environment around the sulfur center.
-
-
³³S NMR Analysis:
-
While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique can provide direct information about the sulfur atom.[18][20]
-
Specialized instrumentation and longer acquisition times are typically required. Experimental chemical shifts can be compared with values calculated using Density Functional Theory (DFT) for structural confirmation.[18]
-
Characterization Protocol: Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the ions in the solid state.[21][22]
-
Crystal Growth:
-
Grow single crystals of the sulfonium salt suitable for diffraction. This is often the most challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into a solution of the salt in a polar solvent like methanol), or slow cooling of a saturated solution.
-
-
Data Collection Workflow:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling) to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, and to locate the counter-ion and any solvent molecules.
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The final refined structure provides precise data on the pyramidal geometry at the sulfur center, C-S bond lengths, C-S-C bond angles, and intermolecular interactions.[21][22]
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References
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
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- 9. benchchem.com [benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. A leap forward in sulfonium salt and sulfur ylide chemistry [ccspublishing.org.cn]
- 15. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Alkylsulfonium salts for the photochemical desulphurizative functionalization of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. 33S NMR spectra of sulfonium salts: calculated and experimental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
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